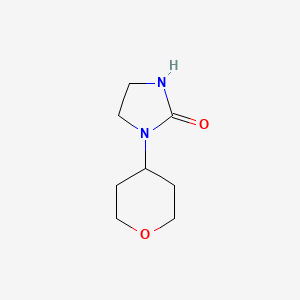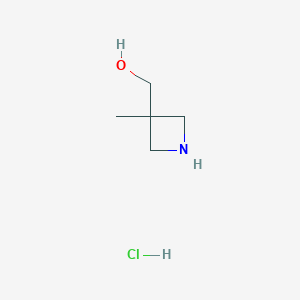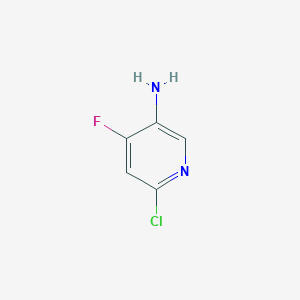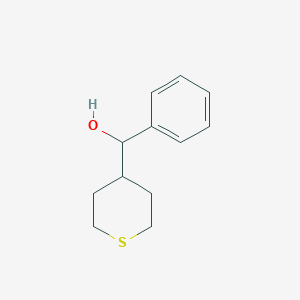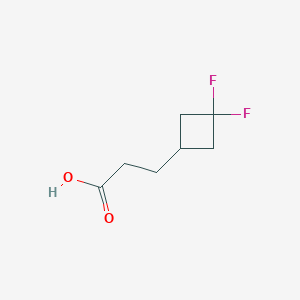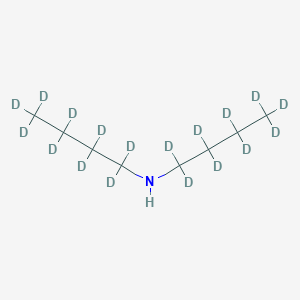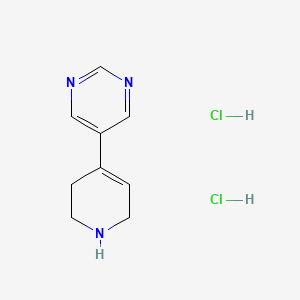
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride
概要
説明
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H12ClN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties.
科学的研究の応用
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Target of Action
Compounds with similar structures have been found to interact with gaba receptors and 5HT2A receptors . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.
Mode of Action
It’s suggested that similar compounds can act as antagonists at their target receptors , inhibiting the normal function of these receptors and thereby altering neurotransmission.
Biochemical Pathways
Given its potential interaction with gaba and 5ht2a receptors, it may influence pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions .
Result of Action
As a potential antagonist of gaba and 5ht2a receptors, it could alter neurotransmission and have downstream effects on various physiological and psychological processes .
生化学分析
Biochemical Properties
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, particularly the GABA A-ρ subtype . This interaction is crucial as it can modulate neurotransmitter activity, influencing various physiological processes. The compound’s binding affinity and specificity towards these receptors make it a valuable tool for studying neurotransmission and related disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, leading to changes in cellular activity . Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to GABA receptors, inhibiting their activity and thereby modulating neurotransmitter release . This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. The compound’s ability to inhibit or activate specific enzymes further underscores its potential as a research tool in neuropharmacology.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed, with changes in gene expression and cellular metabolism becoming more pronounced with extended exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits minimal toxicity and effectively modulates neurotransmitter activity . At higher doses, toxic effects such as neuronal damage and altered behavior have been observed. These findings highlight the importance of dosage optimization in experimental settings to avoid adverse effects while maximizing the compound’s therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . This interaction can lead to changes in metabolite levels, affecting overall cellular function. The compound’s role in modulating metabolic flux underscores its potential as a tool for studying metabolic disorders and related conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure the compound’s effective localization and accumulation in target tissues, enhancing its efficacy. The compound’s ability to cross the blood-brain barrier further highlights its potential in neuropharmacological research.
Subcellular Localization
Subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective participation in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride typically involves the reaction of pyrimidine derivatives with tetrahydropyridine intermediates. One common method involves the reductive amination of 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the pyrimidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce tetrahydropyridine derivatives .
類似化合物との比較
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and used in Parkinson’s disease research.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Used in para-alkenylation reactions.
Triazole-pyrimidine hybrids: Studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride is unique due to its specific structure, which allows it to interact with molecular targets involved in neuroprotection and anti-inflammatory pathways. This makes it a promising candidate for further research in neurodegenerative diseases and other medical applications .
特性
IUPAC Name |
5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHHBLZNJQYICR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CN=CN=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



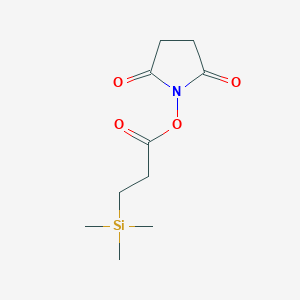
![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)
![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)
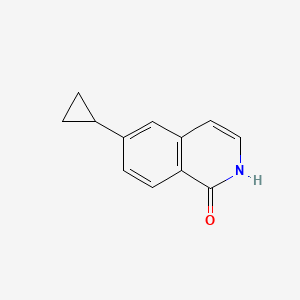
![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)

